molecular formula C13H9NO2 B11891412 3-Cyano-4-methyl-1-naphthoic acid

3-Cyano-4-methyl-1-naphthoic acid

Cat. No.: B11891412
M. Wt: 211.22 g/mol
InChI Key: PEXDTAQQTZSLDT-UHFFFAOYSA-N
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Description

3-Cyano-4-methyl-1-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring. Naphthoic acids are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methyl-1-naphthoic acid typically involves the cyanoacetylation of 4-methyl-1-naphthoic acid. This process can be carried out using various methods, including:

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methyl-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-4-methyl-1-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-methyl-1-naphthoic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-methyl-1-naphthoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Cyano-4-methyl-1-naphthoic acid (C₁₂H₉NO₂) is an aromatic compound notable for its unique structure, which integrates a naphthalene ring with a cyano and a methyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activity, supported by research findings and data tables.

  • Chemical Formula : C₁₂H₉NO₂
  • Molecular Weight : Approximately 197.19 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.0 mg/mL
Escherichia coli3.5 mg/mL
Bacillus subtilis2.5 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the induction of oxidative stress.

Cell Line IC₅₀ (µM) Mechanism of Action
MGC-803 (gastric)5.1Topoisomerase I inhibition
HGC-27 (gastric)7.6Induction of G2/M phase arrest

The compound's ability to affect key regulatory pathways in cancer cells highlights its potential as an anticancer agent .

3. Anti-inflammatory Effects

Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in Mycobacterium tuberculosis.
  • Oxidative Stress Modulation : It influences oxidative stress levels within cells, leading to apoptosis in cancerous tissues.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models, confirming the compound's potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cancer Cell Lines

Research involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induction of apoptosis. The study highlighted its mechanism involving the activation of caspase pathways and modulation of Bcl-2 family proteins .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-cyano-4-methylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16)

InChI Key

PEXDTAQQTZSLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N

Origin of Product

United States

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